5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluorobenzohydrazide with formic acid under reflux conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Electronic Applications: In OLEDs, the compound’s electronic properties facilitate the transport of electrons and holes, contributing to the emission of light.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
5-(3-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Fluorine Substitution:
Properties
Molecular Formula |
C9H5FN2O2 |
---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-1-2-6(4-7)9-12-11-8(5-13)14-9/h1-5H |
InChI Key |
NOOBFRSZLDBFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.